1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a compound that features a piperidine ring substituted with an amino group and a fluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to form the piperidine ring.
Deprotection and Amide Formation: Removal of protecting groups and formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution at the fluorine atom could introduce various functional groups.
Scientific Research Applications
1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nemonoxacin: A non-fluorinated quinolone antibiotic with a similar piperidine structure.
Avarofloxacin: Another quinolone antibiotic with a piperidine moiety.
Uniqueness
1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a fluoropropanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19FN2O |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3-amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-2-8(11)5-12(4-7)6-9(13)3-10/h7-9,13H,2-6,11H2,1H3 |
InChI Key |
ABELZLPIHWCHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(CF)O)N |
Origin of Product |
United States |
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